molecular formula C11H9F2NO2S B2809760 4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione CAS No. 344265-29-8

4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione

Cat. No.: B2809760
CAS No.: 344265-29-8
M. Wt: 257.25
InChI Key: HBAUBRZFQKAVCY-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione is an organic compound that features a thiomorpholine ring substituted with a 2,4-difluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione typically involves the reaction of 2,4-difluoroaniline with a suitable thiomorpholine derivative under controlled conditions. The reaction may proceed through a series of steps including nucleophilic substitution and cyclization reactions. Common solvents used in these reactions include dichloromethane and methanol, with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiomorpholine derivatives with reduced functional groups.

    Substitution: Formation of substituted thiomorpholine derivatives with various functional groups.

Scientific Research Applications

4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: A precursor in the synthesis of 4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione.

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another compound with a similar difluorophenyl group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the thiomorpholine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-methylthiomorpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2S/c1-6-11(16)14(10(15)5-17-6)9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAUBRZFQKAVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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